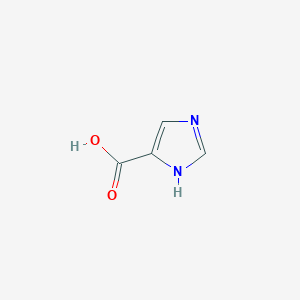

Imidazole-4-carboxylic acid

描述

Contextual Significance of Imidazole (B134444) Scaffolds in Advanced Chemistry and Materials Science

The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in chemistry. numberanalytics.comajrconline.org Its importance stems from its aromatic nature, which provides stability, and the presence of two nitrogen atoms that can act as hydrogen bond donors and acceptors. This allows imidazole-containing compounds to readily interact with a wide array of biological targets like enzymes and receptors. researchgate.netsemanticscholar.org This versatile binding ability is a key reason for the prevalence of the imidazole motif in numerous natural products, including the amino acid histidine, and in a vast range of pharmaceuticals. numberanalytics.comsemanticscholar.org Beyond medicine, the imidazole scaffold is integral to materials science, where it is used in the development of polymers and catalysts. numberanalytics.commdpi.com

Role of Carboxylic Acid Functionality in Imidazole Derivatives for Research Applications

The addition of a carboxylic acid group to the imidazole ring, as seen in 1H-Imidazole-4-carboxylic acid, significantly expands its utility in research. The carboxylic acid moiety introduces a site for strong ionic interactions and hydrogen bonding, which can enhance the binding affinity of these molecules to biological targets. ontosight.aimdpi.com This functional group also provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties. ontosight.ai In materials science, the carboxylic acid group can act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic and structural properties. medchemexpress.comresearchgate.net

Scope and Objectives of Current Research on 1H-Imidazole-4-carboxylic Acid

Current research on 1H-Imidazole-4-carboxylic acid is multifaceted, with a primary focus on its application as a versatile building block in several key areas. A significant portion of research is dedicated to its use in medicinal chemistry for the development of novel therapeutic agents. ontosight.aiamazonaws.com Studies have explored its potential in antimicrobial, antiviral, and anticancer therapies. ontosight.aimdpi.comresearchgate.net Another major research avenue is its application in coordination chemistry and materials science. medchemexpress.comresearchgate.net Scientists are investigating its ability to form complexes with various metals to create new catalysts and functional materials. medchemexpress.com The synthesis of derivatives of 1H-Imidazole-4-carboxylic acid is also a key objective, aiming to create compounds with enhanced biological activity or specific material properties. mdpi.comresearchgate.net

Interactive Data Table: Properties of 1H-Imidazole-4-carboxylic Acid

| Property | Value |

| Chemical Formula | C4H4N2O2 |

| Molar Mass | 112.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in water |

Interactive Data Table: Spectroscopic Data of 1H-Imidazole-4-carboxylic Acid

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the imidazole ring protons and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring and the carboxyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (carboxylic acid), and C=N bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the compound. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWCGTOZTHZDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147949 | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-84-0 | |

| Record name | 1H-Imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-4-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE82Z8U4GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1h Imidazole 4 Carboxylic Acid and Its Derivatives

Classical Approaches in Imidazole (B134444) Carboxylic Acid Synthesis

Traditional methods for constructing the imidazole core have been adapted for the synthesis of carboxylic acid derivatives. These approaches, while sometimes limited by harsh conditions or low yields, form the foundation of imidazole chemistry. nih.govbiomedpharmajournal.org

Condensation Reactions and Cyclization Processes

The most fundamental routes to the imidazole ring involve the condensation and subsequent cyclization of smaller building blocks. The Debus-Radziszewski synthesis, first reported in 1858, is a cornerstone of this approach, typically involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.govnih.gov To produce imidazole-4-carboxylic acids or their esters using this strategy, one of the starting materials must contain a carboxyl or ester functionality. For example, the condensation can be performed using an α-keto ester, an aldehyde, and an ammonia source.

Another classical route involves the oxidative desulfurization of 2-mercaptoimidazole-4-carboxylic acid derivatives. google.com A patented method describes a three-step synthesis starting with ethyl acetamidoacetate to first prepare 2-mercapto-4-ethyl imidazolecarboxylate, followed by catalytic oxidative desulfurization and subsequent hydrolysis to yield 1H-imidazole-4-carboxylic acid. google.com These multi-step condensation and cyclization processes are foundational in the synthesis of functionalized imidazoles. ontosight.ai

Carboxylation Strategies

Direct carboxylation of a pre-formed imidazole ring represents a more direct classical approach. A key example is the reaction of imidazole with carbon dioxide under elevated temperature and pressure in the presence of an alkali metal compound. google.com In a process described in a 1987 patent, imidazole is heated with carbon dioxide and potassium carbonate to temperatures between 140°C and 230°C and pressures from 2 to 180 bar. google.com This reaction forms the alkali salt of the this compound, which is subsequently acidified to precipitate the free acid. google.com For instance, reacting 8 moles of imidazole with 10 moles of potassium carbonate and liquid CO2 at 219°C under 120 bar of pressure, followed by acidification to pH 3, yields 1H-imidazole-4-carboxylic acid. google.com This method provides a direct pathway to the target compound from the parent heterocycle.

Advanced and Stereoselective Synthetic Pathways

Modern synthetic chemistry has introduced more sophisticated, efficient, and selective methods for constructing this compound derivatives. These advanced pathways often utilize metal catalysis, multi-component reactions, and solid-phase techniques to improve yields, reduce reaction times, and enable the creation of complex molecular libraries. tubitak.gov.tr

Metal-Catalyzed Cycloaddition Reactions

Transition-metal-catalyzed reactions have become a powerful tool for synthesizing heterocyclic compounds, including imidazoles. nih.gov Copper-catalyzed [3+2] cycloaddition reactions are particularly effective for creating the imidazole ring with regiocontrol. acs.org A common strategy involves the reaction of an isocyanide with another component. For instance, the copper-catalyzed cross-cycloaddition between two different isocyanides can produce 1,4-disubstituted imidazoles in high yields. acs.org

A highly relevant application for synthesizing the target compounds is the cycloaddition of α-isocyanoacetates, which serve as multipurpose reagents for building various nitrogen-containing heterocyles. mdpi.com One such pathway involves the reaction of ethyl isocyanoacetate with diarylimidoyl chlorides. mdpi.comresearchgate.net This key cycloaddition step constructs the 1,5-diaryl-1H-imidazole-4-carboxylate ester core, which can then be hydrolyzed to the corresponding carboxylic acid. mdpi.comresearchgate.net Similarly, t-BuOK-mediated annulation of ester isocyanoacetates with trifluoroacetimidoyl chlorides provides another route to 1,5-disubstituted imidazole-4-carboxylate esters under mild conditions. mdpi.com These metal-catalyzed cycloadditions offer a direct and flexible route to highly substituted this compound derivatives.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tandfonline.com This approach is valued for its atom economy, simplified procedures, and ability to rapidly generate molecular diversity. tandfonline.comfrontiersin.org

Numerous methods for synthesizing 1,2,4,5-tetrasubstituted imidazoles employ a four-component condensation of a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and an ammonia source, often facilitated by a catalyst. tandfonline.com A wide range of catalysts have been explored for this transformation, including Lewis acids like ZrCl₄ and InCl₃·3H₂O, as well as solid-supported acid catalysts such as silica (B1680970) sulfuric acid. tandfonline.com

A specific subclass of MCRs, the Groebke–Blackburn–Bienaymé reaction, is particularly useful. This reaction involves the condensation of a 2-aminoazole, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. frontiersin.org By using ethyl 2-aminoimidazole-4-carboxylate as the 2-aminoazole component, this reaction provides a direct route to complex imidazole derivatives that already contain the desired carboxylate functionality at the 4-position. frontiersin.org Zirconium(IV) chloride has been shown to be an effective catalyst for these transformations. frontiersin.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for the preparation of compound libraries, where molecules are assembled on an insoluble resin support. researchgate.netcaltech.edu This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away from the resin-bound product. caltech.edu

One effective solid-phase method for producing imidazole-4-carboxylic acids utilizes a Wang resin-bound 3-N,N-(dimethylamino)-isocyanoacrylate. researchgate.net This resin-bound intermediate can be reacted with various components in a microwave reactor, leading to the rapid formation of 1-substituted imidazole-4-carboxylates. researchgate.net The final product is then cleaved from the solid support. researchgate.net Another approach involves the synthesis of polyamide chains containing N-methylimidazole (Im) and N-methylpyrrole (Py) amino acids. In this method, appropriately protected Boc-Im acid is used as a monomer building block, which is coupled to an amine on the solid support in a stepwise fashion. caltech.edu High coupling yields (>99%) are achieved, and the final polyamide is cleaved from the resin via aminolysis. caltech.edu

Table 1: Summary of

| Methodology | Section | Reaction Type | Key Reagents | Typical Conditions | Primary Product |

| Classical Condensation | 2.1.1 | Condensation / Cyclization | α-Keto ester, Aldehyde, Ammonia | Heating | Imidazole-4-carboxylate ester |

| Direct Carboxylation | 2.1.2 | Electrophilic Substitution | Imidazole, CO₂, Alkali Metal Carbonate | High Temp (140-230°C), High Pressure (2-180 bar) | 1H-Imidazole-4-carboxylic acid |

| Metal-Catalyzed Cycloaddition | 2.2.1 | [3+2] Cycloaddition | Ethyl isocyanoacetate, Imidoyl chloride, Copper catalyst | Mild conditions | 1,5-Disubstituted-imidazole-4-carboxylate ester mdpi.com |

| Multi-component Reaction | 2.2.2 | One-pot Condensation | 1,2-Diketone, Aldehyde, Amine, NH₄OAc, Acid catalyst | Heating | 1,2,4,5-Tetrasubstituted imidazole tandfonline.com |

| Solid-Phase Synthesis | 2.2.3 | Resin-supported reaction | Resin-bound isocyanoacrylate or Boc-Im acid | Microwave irradiation or standard coupling protocols | Imidazole-4-carboxylates or Polyamides researchgate.netcaltech.edu |

Green Chemistry Principles in 1H-Imidazole-4-carboxylic Acid Synthesis

The application of green chemistry principles to the synthesis of 1H-imidazole-4-carboxylic acid aims to develop more environmentally benign and economically viable processes. Traditional methods often involve harsh reagents, such as strong oxidizing agents like nitric acid or potassium permanganate, which can generate significant amounts of hazardous waste and by-products. google.com These conventional oxidation methods are often neither economical nor environmentally friendly, leading to the exploration of greener alternatives. google.com

A key focus in green synthesis is the use of environmentally friendly oxidants. Hydrogen peroxide is a prime example, as its reaction by-product is only water, aligning with the goals of green chemistry. google.com However, the direct use of hydrogen peroxide can be inefficient. To enhance its efficacy, various catalytic systems are being developed. One such approach involves an inorganic-salt composite catalyst comprising barium sulfate (B86663), ferric nitrate, and iron sulfate. This catalyst is not only low-cost and simple to prepare but is also recyclable, offering high selectivity and significantly increasing the yield of the desired product while avoiding by-products. google.com

Another green chemistry strategy is the utilization of biocatalysts, which are renewable, biodegradable, and non-toxic. For the synthesis of related imidazole derivatives (2,4,5-triaryl-1H-imidazoles), lemon juice has been successfully employed as a biocatalyst. This method involves a three-component condensation reaction and offers benefits like short reaction times, easy work-up procedures, and good yields, all while using a low-cost and readily available catalyst. scispace.com

Process intensification through continuous flow synthesis represents another avenue for reducing the environmental impact of chemical production. acs.org For the synthesis of 1H-4-substituted imidazoles, a high-temperature/high-pressure continuous flow method allows for rapid reactions, with residence times of only a few minutes. This approach minimizes headspace, increases the concentration of volatile reactants in the liquid phase, and simplifies product isolation through simple extraction, leading to high-purity products. acs.org

Furthermore, the direct carboxylation of imidazole using carbon dioxide presents a potentially greener route. This method involves reacting imidazole with CO2 and an alkali metal compound (like potassium carbonate or hydroxide) at elevated temperatures and pressures to produce the this compound salt, which is then acidified to yield the final product. google.com

Table 1: Comparison of Green Synthesis Methodologies for Imidazole Carboxylic Acids

| Method | Key Green Principle | Reagents/Catalyst | Advantages | Reference |

| Catalytic Oxidation | Use of a green oxidant and recyclable catalyst | Hydrogen peroxide with a BaSO₄-Fe(NO₃)₃-FeSO₄ composite catalyst | Environmentally friendly (water is the only by-product), catalyst is recyclable, high selectivity, increased yield. | google.com |

| Biocatalysis | Use of a natural, biodegradable catalyst | Lemon juice (for 2,4,5-triaryl-1H-imidazoles) | Low-cost, readily available, non-toxic catalyst, short reaction times, easy work-up. | scispace.com |

| Continuous Flow Synthesis | Process intensification | α-bromoacetophenones, carboxylic acids, ammonium (B1175870) acetate | Rapid reaction times (2-5 mins), high purity, simple extraction, reduced environmental impact. | acs.org |

| Direct Carboxylation | Atom economy | Imidazole, carbon dioxide, potassium carbonate | Utilizes CO₂ as a C1 source. | google.com |

Derivatization from Precursors and Functional Group Interconversions

The synthesis of 1H-imidazole-4-carboxylic acid and its derivatives often involves the strategic derivatization of precursors and various functional group interconversions (FGIs). These methods provide versatile pathways to the target molecule and a wide range of its analogues.

A common strategy is the construction of the imidazole ring from acyclic precursors, followed by modification of a functional group to yield the carboxylic acid. One documented synthesis starts with ethyl acetamidoacetate. This precursor is used to first prepare 2-sulfydryl-4-ethyl imidazolecarboxylate, which is then converted to ethyl imidazole-4-carboxylate through catalytic oxidation and desulfurization. The final step is a classic functional group interconversion: the hydrolysis of the ethyl ester group using a base like potassium hydroxide (B78521), followed by acidification to furnish 1H-imidazole-4-carboxylic acid. google.com

Another important precursor strategy involves cycloaddition reactions. Ethyl isocyanoacetate is a key building block for constructing various nitrogen-containing heterocycles, including imidazoles. mdpi.com For instance, 1,5-disubstituted imidazole-4-carboxylate esters can be synthesized via the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides. mdpi.com These ester intermediates can then be readily hydrolyzed to the corresponding 1,5-diaryl-1H-imidazole-4-carboxylic acids. mdpi.comnih.gov This conversion of an ester to a carboxylic acid is a fundamental FGI. kashanu.ac.ir Similarly, these ester intermediates can be reacted with hydrazine (B178648) to produce carbohydrazide (B1668358) derivatives, demonstrating further derivatization possibilities. mdpi.com

Functional group interconversions can also be applied to the 1H-imidazole-4-carboxylic acid molecule itself to create derivatives. The carboxylic acid group can be reduced to form the corresponding alcohol. It can also be activated, for example by conversion to an acid chloride, to facilitate amide bond formation in peptide synthesis. ub.edu The imidazole ring itself offers sites for derivatization. For example, the nitrogen at the 1-position can be substituted. A notable derivative is 1-Tosyl-1H-imidazole-4-carboxylic acid, where the tosyl group acts as both a protecting group and a reactive moiety that can be displaced by nucleophiles to create various N-substituted imidazole derivatives.

Table 2: Examples of Derivatization and Functional Group Interconversions

| Starting Material/Precursor | Transformation | Product | Purpose/Significance | Reference |

| Ethyl imidazole-4-carboxylate | Ester Hydrolysis | 1H-Imidazole-4-carboxylic acid | Final step in a multi-step synthesis to yield the target acid from an ester precursor. | google.com |

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | Ester Hydrolysis | 1,5-Diaryl-1H-imidazole-4-carboxylic acids | A key functional group interconversion to produce carboxylic acid derivatives from ester intermediates. | mdpi.comnih.gov |

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | Reaction with Hydrazine | 1,5-Diaryl-1H-imidazole-4-carbohydrazides | Derivatization of the ester to form a hydrazide, expanding the range of accessible compounds. | mdpi.com |

| 1-Tosyl-1H-imidazole-4-carboxylic acid | Nucleophilic Substitution | N-substituted imidazole derivatives | The tosyl group can be displaced, allowing for the synthesis of various derivatives substituted at the N1 position. | |

| 1H-Imidazole-4-carboxylic acid | Reduction | Imidazole-4-methanol | Conversion of the carboxylic acid to a primary alcohol, a common functional group interconversion. |

Chemical Reactivity and Functionalization of 1h Imidazole 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, enabling the formation of esters, amides, and acyl chlorides.

The carboxylic acid group of 1H-imidazole-4-carboxylic acid can undergo esterification to form imidazole-4-carboxylate esters. mdpi.comnih.gov A common method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates has been achieved through the cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides. mdpi.comnih.gov These ester intermediates can then be hydrolyzed to yield the corresponding carboxylic acids. mdpi.comnih.gov

Similarly, amidation reactions can be carried out to produce various amide derivatives. derpharmachemica.com This typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Another approach involves using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the formation of the amide bond. researchgate.net For example, various amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid have been synthesized by condensing the acid with different sulfonamides and isoniazid (B1672263) using phosphorus oxychloride as a condensing agent. derpharmachemica.com

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 1,5-diaryl-1H-imidazole-4-carboxylic acid | Ethanol | Ester | mdpi.comnih.gov |

| 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid | Sulfanilamide | Amide | derpharmachemica.com |

| 4-chloroaniline | 4-iodobenzoyl chloride | Amide | researchgate.net |

The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This transformation is a key step in the synthesis of many derivatives, as the resulting acyl chloride is a versatile intermediate for nucleophilic acyl substitution reactions, readily reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. sigmaaldrich.com For instance, the reaction of an acyl chloride with an aniline (B41778) derivative can produce the corresponding amide. nih.gov

Reactions Involving the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, each with distinct reactivity. One nitrogen is a basic, pyridine-like nitrogen, while the other is a non-basic, pyrrole-like nitrogen.

The imidazole ring of 1H-imidazole-4-carboxylic acid is amphoteric, meaning it can act as both an acid and a base. sci-hub.se The pyridine-like nitrogen atom can be protonated, while the carboxylic acid group can be deprotonated. This leads to the formation of a zwitterion, where both a positive and a negative charge exist within the same molecule. researchgate.net In the solid state, 1H-imidazole-4-carboxylic acid exists as a zwitterion where both imidazole nitrogen atoms are protonated and the carboxylate group is deprotonated. researchgate.net The pKa of the imidazole side chain is approximately 6.0, meaning that below this pH, the ring is predominantly protonated. wikipedia.org

The nitrogen atoms of the imidazole ring can undergo substitution reactions. nih.govsci-hub.se Alkylation or acylation can occur at the N-1 or N-3 position, depending on the reaction conditions and the substituents already present on the ring. For example, N-substitution with a tosyl group can be achieved by reacting with p-toluenesulfonyl chloride. The presence of an electron-withdrawing tosyl group increases the electrophilicity of the imidazole ring, making it more susceptible to nucleophilic substitution. The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters involves the N-substitution of an imidoyl chloride intermediate. mdpi.comnih.gov

Table 2: Examples of N-Substitution Reactions

| Reagent | Substituent | Product | Reference |

|---|---|---|---|

| p-toluenesulfonyl chloride | Tosyl | 1-Tosyl-1H-imidazole-4-carboxylic acid | |

| Diarylimidoyl chlorides | Aryl | 1,5-Diaryl-1H-imidazole-4-carboxylate esters | mdpi.comnih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring

Electrophilic aromatic substitution, such as nitration or halogenation, typically occurs at the C-4 and/or C-5 positions. However, the presence of the electron-withdrawing carboxylic acid group can deactivate the ring towards electrophilic attack. sci-hub.seontosight.ai Conversely, the imidazole ring can be susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. researchgate.net For example, the tosyl group in 1-Tosyl-1H-imidazole-4-carboxylic acid can be displaced by nucleophiles. The imidazole ring itself can act as a nucleophile in SNAr reactions. For instance, 4-methyl-1H-imidazole can react with 4-bromo-2-fluoro-nitrobenzene in a nucleophilic aromatic substitution. researchgate.net

Side Reactions and Selectivity Considerations in Functionalization

The functionalization of 1H-imidazole-4-carboxylic acid is a nuanced process, complicated by the molecule's inherent chemical characteristics. The presence of two reactive nitrogen atoms within the imidazole ring, in addition to the carboxylic acid group, presents significant challenges in achieving regioselectivity. Furthermore, the potential for side reactions, such as the Aza-Michael addition, necessitates careful consideration of reaction conditions and strategies to ensure the desired functionalization outcome.

The imidazole ring contains two nitrogen atoms: the N1 (pyrrole-type) nitrogen, which is part of the N-H bond, and the N3 (pyridine-type) nitrogen. Both are potential sites for alkylation and other electrophilic attacks. This can lead to the formation of a mixture of 1,4- and 1,5-disubstituted isomers, complicating product purification and reducing the yield of the desired compound. researchgate.net For instance, the alkylation of methyl imidazole-4(5)-carboxylate with methyl bromoacetate (B1195939) can result in a roughly 1:1 mixture of the 1,4- and 1,5-isomers. researchgate.net Achieving selectivity often requires the use of protecting groups to block one of the nitrogen atoms, thereby directing the reaction to the desired site. arkat-usa.org

A significant side reaction to consider, particularly when reacting 1H-imidazole-4-carboxylic acid or its derivatives with α,β-unsaturated compounds, is the Aza-Michael addition. lenzing.com This reaction involves the nucleophilic attack of a nitrogen atom from the imidazole ring onto the double bond of a Michael acceptor.

A notable example of this occurs during the esterification of polymers like starch using α,β-unsaturated carboxylic acid derivatives, such as cinnamoyl chloride, in molten imidazole as a reaction medium. lenzing.com While the imidazole is intended to act as a solvent and an activating agent, it can also participate as a reactant. The nitrogen of the imidazole can add across the double bond of the cinnamoyl moiety. lenzing.com This leads to the formation of a 3-(1H-imidazol-1-yl) derivative, which can then also be esterified to the polymer backbone, resulting in a mixed ester product. lenzing.com This highlights a critical selectivity issue: the competition between the desired functionalization at the carboxylic acid (or its activated form) and the unintended Aza-Michael addition on the imidazole ring itself.

Key Research Findings on Aza-Michael Addition Side Reactions:

Reaction Conditions: The Aza-Michael addition of imidazoles can proceed under various conditions, including solvent-free and catalyst-free setups, often at elevated temperatures (e.g., 80 °C). d-nb.info

Competing Reactions: In syntheses involving α,β-unsaturated reagents, the Aza-Michael addition competes with the intended reaction. For example, in the synthesis of starch cinnamates in molten imidazole, the formation of an activated cinnamoyl imidazolide (B1226674) occurs, but the imidazole also adds to the double bond of the cinnamic acid derivative. lenzing.com

Mitigation Strategies: To avoid the Aza-Michael addition and other side reactions, alternative activation agents and reaction media may be necessary. For instance, using tosyl chloride or oxalyl chloride/N,N-dimethylformamide instead of relying on imidazole for activation can prevent the imidazole from acting as a nucleophile in an addition reaction. lenzing.com

The table below summarizes key selectivity considerations and side reactions in the functionalization of 1H-imidazole-4-carboxylic acid.

| Challenge/Side Reaction | Description | Influencing Factors | Mitigation Strategies |

| Regioselectivity (N1 vs. N3 Functionalization) | Electrophilic attack can occur at either the N1 or N3 position of the imidazole ring, leading to a mixture of 1,4- and 1,5-disubstituted isomers. researchgate.net | Steric hindrance, electronic effects of substituents, nature of the electrophile, and reaction conditions. | Use of protecting groups (e.g., Boc) to block one nitrogen atom; careful selection of reaction conditions and reagents to favor one isomer. arkat-usa.org |

| Aza-Michael Addition | Nucleophilic addition of an imidazole nitrogen to an activated alkene (Michael acceptor), such as an α,β-unsaturated ester or acid chloride. lenzing.comd-nb.info | Presence of α,β-unsaturated reagents; use of imidazole as a solvent or catalyst. | Use of alternative, non-nucleophilic solvents and activating agents; protection of the imidazole ring. lenzing.com |

| Bis-alkylation | In alkylation reactions, after the first alkyl group is introduced at one nitrogen, a second alkylation can occur at the other nitrogen, forming an imidazolium (B1220033) salt. researchgate.net | Molar ratio of reactants; reaction time and temperature. | Stoichiometric control of the alkylating agent; use of milder reaction conditions. |

Controlling these side reactions and achieving high selectivity is paramount for the successful synthesis of specifically functionalized 1H-imidazole-4-carboxylic acid derivatives for their intended applications.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1H-Imidazole-4-carboxylic acid, providing detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy in solution are essential for confirming the molecular structure and investigating the dynamic process of tautomerism in 1H-Imidazole-4-carboxylic acid. The imidazole (B134444) ring can exist in two tautomeric forms, 1H-imidazole-4-carboxylic acid and 1H-imidazole-5-carboxylic acid. The rate of proton exchange between the two nitrogen atoms influences the observed NMR spectrum. In many solvents, this exchange is rapid on the NMR timescale, leading to a time-averaged spectrum. mdpi.comconicet.gov.ar

In a typical ¹H NMR spectrum in a solvent like DMSO-d₆, distinct signals are observed for the protons on the imidazole ring. conicet.gov.ar The chemical shifts of these protons provide valuable information about their electronic environment. Similarly, the ¹³C NMR spectrum displays resonances for each unique carbon atom in the molecule, including the carboxylic acid carbon and the carbons of the imidazole ring. conicet.gov.ar The study of related imidazole derivatives has shown that fast tautomerization can sometimes lead to poor resolution in ¹³C NMR spectra in solution, making the detection of all imidazole ring carbon signals challenging. mdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 1H-Imidazole-4-carboxylic acid and related structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H2 (imidazole) | ~7.7 | - | Chemical shift can vary with solvent and concentration. |

| H5 (imidazole) | ~7.6 | - | Chemical shift can vary with solvent and concentration. |

| C2 (imidazole) | - | ~135 | |

| C4 (imidazole) | - | ~127 | |

| C5 (imidazole) | - | ~117 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

To overcome the challenges of rapid tautomerization in solution and to study the compound in its solid form, ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is employed. mdpi.com This solid-state NMR technique provides high-resolution spectra of solid samples, allowing for the direct observation of the distinct carbon environments in the crystalline state. mdpi.comresearchgate.net

Studies on similar imidazole compounds have demonstrated that ¹³C CPMAS NMR is an excellent method for identifying different forms, such as gem-diols, that may be present in the solid state. conicet.gov.ar For 1H-Imidazole-4-carboxylic acid, CPMAS NMR can help to determine the predominant tautomer in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net In some cases, both tautomers may coexist in different crystalline domains, which can be identified and characterized using advanced solid-state NMR techniques like 2D ¹H-¹³C HETCOR. mdpi.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in 1H-Imidazole-4-carboxylic acid by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. nih.govthermofisher.com The FTIR spectrum of 1H-Imidazole-4-carboxylic acid displays characteristic absorption bands that confirm its structure. researchgate.net

Key vibrational modes include:

O-H stretching: A broad band is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

N-H stretching: A band associated with the imidazole N-H stretch is also expected in the high-frequency region, often overlapping with the O-H band.

C=O stretching: A strong absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C=N and C=C stretching: Vibrations of the imidazole ring typically appear in the 1400-1600 cm⁻¹ region. nih.govacs.org

C-N stretching: A peak representing the C-N stretching of the imidazole ring amine can be found around 1380 cm⁻¹. researchgate.net

The positions and shapes of these bands provide information about the hydrogen bonding network in the solid state. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for 1H-Imidazole-4-carboxylic acid.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Imidazole | N-H stretch | ~3150 |

| Carboxylic Acid | C=O stretch | ~1700 |

| Imidazole Ring | C=N and C=C stretch | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For 1H-Imidazole-4-carboxylic acid, the UV-Vis spectrum in an aqueous solution shows absorption peaks that are attributed to π-π* and σ-π* transitions of the C=N bond within the imidazole ring. rsc.org These transitions typically result in absorption maxima at specific wavelengths. For instance, peaks have been reported at approximately 228 nm and 300 nm. rsc.org The conjugation of the carboxylic acid group with the imidazole ring influences the electronic structure and, consequently, the UV-Vis absorption spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of 1H-Imidazole-4-carboxylic acid. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound, which is approximately 112.09 g/mol . nih.govchemicalbook.com

Under electron impact ionization, the molecule fragments in a characteristic manner. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (·OH, mass loss of 17) and the loss of the entire carboxyl group (·COOH, mass loss of 45). libretexts.org The fragmentation of the imidazole ring itself can also lead to characteristic fragment ions. Analysis of these fragments provides further confirmation of the molecular structure.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. Several studies have reported the crystal structure of 1H-Imidazole-4-carboxylic acid and its derivatives. nih.govacs.org These studies reveal key details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and properties of the compound.

The crystal structure confirms that the molecule is planar and reveals the existence of extensive hydrogen-bonding networks. These networks typically involve the carboxylic acid groups and the nitrogen atoms of the imidazole rings, leading to the formation of supramolecular structures. nih.gov For example, in some coordination polymers, the deprotonated carboxylate group and the imidazole nitrogen atoms coordinate to metal centers, forming extended two- or three-dimensional frameworks. nih.gov The analysis of crystal structures of related compounds, like 1H-imidazole-4-carbonitrile, also highlights the potential for strong dipole moments in the solid state due to specific packing arrangements. umich.eduresearchgate.net

Interactive Table: Illustrative Crystallographic Data for an Imidazole-based Structure.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8XXX |

| b (Å) | 12.XXXX |

| c (Å) | 10.XXXX |

| β (°) | 98.XX |

Note: The values in this table are for illustrative purposes and represent a typical imidazole-containing crystal structure. Specific values for 1H-Imidazole-4-carboxylic acid can be found in dedicated crystallographic databases.

Tautomerism and Conformational Analysis of 1h Imidazole 4 Carboxylic Acid Systems

Experimental Investigation of Tautomeric Equilibria

The study of tautomeric equilibria in imidazole (B134444) derivatives is often pursued using Nuclear Magnetic Resonance (NMR) spectroscopy. uclan.ac.uk However, due to the rapid interconversion between tautomers on the NMR timescale, solution-state ¹H and ¹³C NMR spectra often show averaged signals, making it difficult to characterize the individual forms. mdpi.com This rapid exchange can lead to poor resolution and, in some cases, undetectable signals for the imidazole ring carbons. mdpi.com

To overcome the challenge of fast tautomerization, solid-state NMR techniques, such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, have been employed. mdpi.com In the solid state, the tautomeric exchange is significantly slowed, allowing for the potential observation of distinct signals for each coexisting tautomer. Detailed 2D solid-state NMR experiments can further suggest that both tautomers may coexist in different crystalline domains. mdpi.com

For related substituted imidazoles, NMR spectra have clearly indicated the presence of a tautomeric mixture. uclan.ac.uk In many instances of unsymmetrically substituted imidazoles, the rate of exchange between the two tautomeric forms is slow enough on the NMR timescale to allow for distinct ¹H signals, enabling a convenient study of the tautomerization process in solution. mdpi.com

Computational Modeling of Tautomeric Forms and Energy Landscapes

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the tautomerism of imidazole systems. researchgate.netresearchgate.net These computational methods allow for the optimization of the geometries of different tautomers and the calculation of their relative stabilities and energy landscapes. mdpi.com

For example, in studies of related 2-phenyl-1H-imidazole-4(5)-carbaldehydes and their corresponding alcohols, DFT calculations (B3LYP/6-31G(d,p)) were used to identify the preferred tautomer in the gas phase and in solution. mdpi.com The calculations predicted that for the alcohol derivatives, the tautomer with the hydrogen at the C5 position (form I) is more stable, whereas for the aldehyde derivatives, the tautomer with the hydrogen at the C4 position (form II) is favored. mdpi.com

The energy differences between the tautomeric forms are often small, suggesting that both can be present at room temperature. mdpi.com These calculations are crucial for interpreting experimental data and understanding the intrinsic factors that govern tautomeric preference.

Calculated Gas-Phase Energy Differences Between Tautomers of 2-Phenylimidazole (B1217362) Derivatives

Data from DFT (B3LYP/6-31G(d,p)) calculations, corrected for Zero-Point Vibrational Energy (ZPVE), illustrate the relative stability of the two primary tautomers (Form I and Form II). A positive value indicates that Form II is higher in energy (less stable) than Form I.

| Compound Type | Energy Difference (kcal/mol) | Most Stable Tautomer |

|---|---|---|

| (2-phenyl-1H-imidazol-4(5)-yl)methanols | 0.645 – 1.415 | Form I (5H-tautomer) |

| 2-phenyl-1H-imidazole-4(5)-carbaldehydes | 2.510 – 3.059 | Form II (4H-tautomer) |

Influence of Substituents and Solvent Environments on Tautomer Stability

The position of the tautomeric equilibrium is highly sensitive to both the nature of substituents on the imidazole ring and the surrounding solvent environment. researchgate.net

Substituent Effects: The electronic properties of substituents play a critical role. Electron-withdrawing groups, such as the carboxylic acid group in the title compound, significantly alter the electron density distribution within the imidazole ring. For 4(5)-nitroimidazole, the 1,4-tautomer is predominant, an effect governed by the inductive properties of the nitro group. nih.gov In contrast, studies on 2-phenylimidazole derivatives show that an alcohol substituent at the 4(5)-position favors the 5H-tautomer, while a carbaldehyde group favors the 4H-tautomer. mdpi.com Steric interactions created by substituents can also influence the tautomeric equilibrium.

Solvent Effects: The polarity of the solvent can dramatically shift the tautomeric equilibrium. mdpi.com Polar solvents tend to stabilize the more polar tautomer. Computational studies using the Polarizable Continuum Model (PCM) show that solvation enhances the electron-accepting properties of a nitro substituent on a purine (B94841) ring, a related heterocyclic system. mdpi.com For 2-phenylimidazole derivatives, calculations in DMSO solvent showed that the energy differences between tautomers were significantly reduced (below 1.20 kcal/mol) compared to the gas phase, suggesting that both forms are more likely to coexist in solution. mdpi.com The ability of the solvent to act as a hydrogen bond donor or acceptor can also be a key factor in stabilizing one tautomer over another. acs.org

Spectroscopic Signatures of Different Tautomers

Different spectroscopic techniques can provide characteristic signatures to distinguish between tautomers.

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to the vibrational modes of functional groups. The N-H stretching vibrations of the imidazole ring, typically found in the 3100-3500 cm⁻¹ region, can be broadened or split due to tautomerism and hydrogen bonding. The carboxylic acid group presents a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (around 1650-1750 cm⁻¹), whose positions can be influenced by the tautomeric form and intermolecular interactions. The fingerprint region below 1500 cm⁻¹ contains numerous bands, including C-N stretching and ring breathing modes, that provide a unique signature for the compound. researchgate.net

Raman Spectroscopy: Raman spectroscopy has been used to identify characteristic bands for the different tautomers of 4-methylimidazole, a model for the histidine side chain. researchgate.net Specific pairs of bands were found to be characteristic of the N1-protonated and N3-protonated forms, demonstrating the utility of this technique for distinguishing tautomers. researchgate.net

NMR Spectroscopy: While fast exchange can average signals in solution, distinct chemical shifts can sometimes be observed. mdpi.com The ¹H NMR spectrum of 1H-imidazole-4-carboxylic acid shows characteristic signals for the protons on the imidazole ring. chemicalbook.com In cases where tautomers can be distinguished, the chemical shifts of the ring protons and carbons provide direct evidence of the electronic environment in each form. For instance, ¹³C NMR chemical shifts, particularly when measured in the solid state, can serve as weighted averages to determine the population distribution of the tautomers.

Key Spectroscopic Features for Tautomer Identification

Summary of characteristic spectroscopic regions and their relevance to studying the tautomerism of 1H-imidazole-4-carboxylic acid and related compounds.

| Spectroscopic Method | Key Feature | Information Provided |

|---|---|---|

| Infrared (IR) | N-H stretch (~3100-3500 cm⁻¹) | Indicates hydrogen bonding and potential tautomeric form. |

| Infrared (IR) | C=O stretch (~1650-1750 cm⁻¹) | Position reflects hydrogen bonding environment influenced by tautomerism. |

| Raman | Paired bands in fingerprint region | Can provide distinct signals for each tautomer. researchgate.net |

| ¹H & ¹³C NMR (Solution) | Averaged chemical shifts | Indicates rapid tautomeric exchange. mdpi.com |

| ¹³C CP-MAS NMR (Solid) | Distinct C4/C5 signals | Allows for identification and quantification of coexisting tautomers. mdpi.com |

Coordination Chemistry and Metallosupramolecular Architectures

1H-Imidazole-4-carboxylic Acid as a Versatile N/O Donor Ligand

1H-Imidazole-4-carboxylic acid is recognized as an efficient N/O donor ligand, a characteristic that imparts versatile coordination behaviors and the potential for hydrogen-bonding. researchgate.net The molecule possesses two primary coordination sites: the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group. walshmedicalmedia.com This dual functionality allows it to bridge metal centers in various ways, leading to the formation of diverse and complex supramolecular architectures. researchgate.netbohrium.com

Coordination Modes of the Carboxylate and Imidazole Moieties

The carboxylate group of 1H-imidazole-4-carboxylic acid can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions. walshmedicalmedia.com The imidazole moiety, on the other hand, typically coordinates through its pyridine-like nitrogen atom. The ability of the ligand to be deprotonated to varying degrees (H2imc, Himc⁻, and imc²⁻) further expands its coordination possibilities, allowing it to adapt to the specific geometric and electronic preferences of different metal ions. researchgate.net This flexibility in coordination is a key factor in the formation of a wide range of coordination compounds, from simple mononuclear complexes to intricate three-dimensional frameworks. researchgate.netresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1H-imidazole-4-carboxylic acid is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the ligand are reacted in a suitable solvent under elevated temperature and pressure. nih.govrsc.org Characterization of the resulting complexes is carried out using a variety of techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA). researchgate.netnih.govrsc.org

Mononuclear and Polynuclear Complexes

1H-Imidazole-4-carboxylic acid can form both mononuclear and polynuclear complexes. In mononuclear complexes, a single metal ion is coordinated by one or more H2imc ligands. For instance, a mononuclear Ni(II) complex has been reported where the Ni(II) ion is in a distorted octahedral geometry, coordinated by two N,O-bidentate 1H-imidazole-4-carboxylate ligands in the equatorial plane and two water molecules in the axial positions. researchgate.net

The bridging capability of the ligand also allows for the formation of polynuclear complexes, where multiple metal ions are linked together. A notable example is the formation of tetranuclear manganese carboxylate clusters. sigmaaldrich.commedchemexpress.com

Complexes with Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Mn(II), Pd(II), Pt(IV))

A wide variety of transition metals have been successfully incorporated into complexes with 1H-imidazole-4-carboxylic acid. These include copper(II), cobalt(II), nickel(II), zinc(II), cadmium(II), manganese(II), palladium(II), and platinum(IV). researchgate.netrsc.orgresearchgate.netbohrium.com The resulting complexes exhibit a range of stoichiometries, such as 1:1, 1:2, and 1:4 (metal:ligand), and diverse geometries. researchgate.net For example, studies on Co(II) and Ni(II) complexes have revealed distorted octahedral geometries. researchgate.netresearchgate.net The specific structure and properties of these complexes are influenced by factors such as the metal-to-ligand ratio, the presence of other coordinating anions or solvent molecules, and the reaction conditions. rsc.orgacs.org

Table 1: Examples of Transition Metal Complexes with 1H-Imidazole-4-carboxylic Acid

| Metal Ion | Complex Formula | Structural Features | Reference |

|---|---|---|---|

| Ni(II) | [Ni(C4H3N2O2)2(H2O)2] | Mononuclear, distorted octahedral geometry | researchgate.net |

| Co(II) | [Co(HIMC)2(H2O)2] | Mononuclear, distorted octahedral geometry | researchgate.net |

| Cd(II) | [Cd(Himc)2(H2O)]n | 1D zigzag chain | rsc.org |

| Cd(II) | [Cd(Himc)2]n | 3D diamondoid network | rsc.org |

| Cd(II) | [Cd2(Himc)2(SO4)(H2O)2]n | 2D layer structure | rsc.org |

| Mn(II) | - | Tetranuclear carboxylate clusters | sigmaaldrich.commedchemexpress.com |

| Cu(II) | - | Mononuclear and polynuclear complexes | researchgate.netacs.org |

| Pd(II) | - | Mononuclear or polymeric depending on stoichiometry | researchgate.net |

| Pt(IV) | - | Polymeric complexes | researchgate.net |

Complexes with Lanthanide Metals

1H-Imidazole-4-carboxylic acid and its derivatives have also been utilized in the synthesis of lanthanide metal complexes. nih.govmedchemexpress.commedchemexpress.com The anion of 1H-imidazole-4-carboxylic acid has been shown to stabilize binuclear hydroxo complexes of trivalent lanthanides in a pH range of 7-10. lookchem.com Furthermore, it has been used in the synthesis of lanthanide sulfate-carboxylates, such as [Ln(HIMC)(SO4)(H2O)] where Ln = Dy and Eu. lookchem.comsigmaaldrich.com A series of neutral mononuclear lanthanide complexes with the formula [Ln(HL)2(NO3)3] (where HL is a derivative of 1H-imidazole-4-carboxylic acid) have been synthesized and structurally characterized. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The ability of 1H-imidazole-4-carboxylic acid to act as a bridging ligand makes it an excellent building block for the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). lookchem.comresearchgate.netacs.org These materials consist of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks. rsc.orgrsc.orgacs.org

The structural diversity of MOFs and CPs based on 1H-imidazole-4-carboxylic acid is remarkable. For example, three different Cd(II) coordination polymers have been synthesized using this ligand, exhibiting 1D zigzag chains, a 3D diamondoid network, and a 2D layered structure. rsc.org The final structure is often influenced by the presence of different anions and the solvent system used during synthesis. rsc.org For instance, the transformation of a 1D or 3D framework into a 2D framework has been observed when the initial complexes were left in a water/ethanolic solution of Na2SO4. rsc.org

These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and luminescence. rsc.orgacs.org

Design Principles for MOF/CP Construction Utilizing 1H-Imidazole-4-carboxylic Acid Ligands

The construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) using 1H-imidazole-4-carboxylic acid (often abbreviated as H₂imc or ICA) is guided by several key design principles. The ligand's inherent characteristics, such as its multiple coordination sites and variable protonation states, are fundamental to its role as a building block. lookchem.comsigmaaldrich.comacs.org

The primary design element is the ligand's dual functionality, offering both N-donor atoms from the imidazole ring and O-donor atoms from the carboxylate group. iucr.org This allows it to bridge metal centers in various ways. The coordination behavior is heavily influenced by the deprotonation state of the ligand; it can be singly, doubly, or even triply deprotonated, altering its charge and coordination modes. acs.orgacs.org For instance, a singly deprotonated ligand might coordinate in a monodentate fashion, while a fully deprotonated ligand can bridge multiple metal ions to form higher-dimensional networks. acs.org

A crucial principle in predicting the stability of the resulting framework is the Hard and Soft Acids and Bases (HSAB) theory. acs.org The carboxylate group is considered a hard base, which forms strong, stable coordination bonds with hard Lewis acids, such as high-valent metal cations like Zr(IV) and Ti(IV). acs.org This principle guides the selection of metal ions to create robust and stable MOFs.

Furthermore, the principles of reticular chemistry, which involve the targeted assembly of molecular building blocks (metal clusters and organic linkers) into predetermined network topologies, are central to designing novel frameworks. nih.gov By controlling the geometry of the ligand and the coordination environment of the metal ion, it is possible to direct the assembly towards specific, desired architectures. nih.govwpi.edu The imidazole and carboxylate functionalities within 1H-imidazole-4-carboxylic acid provide a platform for creating diverse coordination environments, leading to a rich variety of structural outcomes. researchgate.net

| Design Principle | Description | Relevance to 1H-Imidazole-4-carboxylic Acid |

| Ligand Functionality | Utilization of multiple, distinct donor sites on a single ligand. | Possesses both N-donor (imidazole) and O-donor (carboxylate) sites, enabling versatile bridging modes. lookchem.comiucr.org |

| Protonation State Control | Varying the pH to control the charge and coordination mode of the ligand. | Can exist in singly, doubly, or triply deprotonated forms, influencing the final architecture. acs.orgacs.org |

| HSAB Theory | Matching the hardness/softness of the metal ion (acid) and the ligand's donor atoms (base) to form stable bonds. | The hard carboxylate group forms stable frameworks with hard metal ions like Zr(IV). acs.org |

| Reticular Chemistry | Targeted synthesis of frameworks with specific topologies by combining geometric building units. | Serves as a versatile linker for connecting metal nodes into predictable 1D, 2D, or 3D networks. nih.govwpi.edu |

Structural Diversity: 1D, 2D, and 3D Architectures, Helical Chains, Interpenetrating Nets

The flexible coordination behavior of 1H-imidazole-4-carboxylic acid and its derivatives facilitates the formation of a remarkable range of coordination polymer architectures, spanning one, two, and three dimensions. rsc.orgacs.org The final dimensionality is a result of the interplay between the ligand's coordination mode, the metal ion's coordination preference, and the reaction conditions.

1D Architectures: One-dimensional structures are commonly observed, often presenting as simple chains. For example, with Cd(II), 1H-imidazole-4-carboxylic acid can form 1D zigzag chains. rsc.org Other 1D motifs include double chains and sawtooth-shaped chains, which can serve as building blocks for higher-dimensional supramolecular structures through hydrogen bonding. acs.orgresearchgate.net

2D Architectures: Two-dimensional frameworks, or layers, are also prevalent. These can be formed by linking 1D chains together. A Cd(II) polymer based on this ligand has been shown to form a 2D layer structure composed of rhomboid grids. rsc.org Other examples include 2D networks with a classic (4,4) sql topology and honeycomb-like sheets. acs.orgacs.orgrsc.org

3D Architectures: Three-dimensional frameworks represent the most complex structures, often exhibiting intricate topologies and porosity. Researchers have synthesized 3D structures with 1H-imidazole-4-carboxylic acid, such as a diamondoid network with Cd(II). rsc.org The use of related imidazole-based ligands has led to 3D frameworks with CdSO₄ and dia net topologies. acs.orgmdpi.com

Helical Chains: A fascinating structural motif found in coordination polymers derived from imidazole-based ligands is the helical chain. Both left- and right-handed helices can be constructed from metal ions and the ligands. acs.orgccspublishing.org.cn These helical chains can then be linked to form more complex 2D or 3D frameworks, sometimes incorporating achiral ligands to build structures based on arrays of both left- and right-handed helices. acs.orgresearchgate.net

Interpenetrating Nets: To maximize space-filling and stabilize open frameworks, coordination networks often form interpenetrating structures, where two or more independent networks are entangled without covalent bonds. This is a common feature in MOFs derived from imidazole-based linkers. rsc.org Structures with 2-fold, 3-fold, and up to 6-fold interpenetration have been reported, where the degree of interpenetration can be influenced by factors such as the presence of ancillary ligands or specific anions. acs.orgacs.orgbohrium.com

| Architecture Type | Description | Example with Imidazole-Carboxylate Ligands |

| 1D Chain | Metal ions linked by ligands to form a one-dimensional polymer. | Zigzag chains, sawtooth chains, double chains. rsc.orgacs.orgresearchgate.net |

| 2D Layer | 1D chains are further connected to form a two-dimensional plane. | Rhomboid grids, (4,4) sql nets, honeycomb-like sheets. acs.orgrsc.orgrsc.org |

| 3D Framework | Layers or chains are linked to create a three-dimensional network. | Diamondoid (dia) nets, CdSO₄-like frameworks. rsc.orgacs.orgmdpi.com |

| Helical Chain | Metal ions and ligands assemble into a spiral, chiral chain. | Left- and right-handed helices observed in Mn(II) and Ni(II) complexes. acs.orgccspublishing.org.cn |

| Interpenetrating Net | Two or more independent frameworks are entangled within each other. | 2-fold to 6-fold interpenetration is known for related systems. acs.orgrsc.orgacs.org |

Influence of Ancillary Ligands and Reaction Conditions on Architecture

The final structure of a coordination polymer is not solely determined by the primary ligand and metal ion. Ancillary (or auxiliary) ligands and specific reaction conditions play a critical role in directing the self-assembly process, often leading to dramatically different outcomes from the same set of primary components. acs.orgrsc.org

Influence of Ancillary Ligands: The introduction of a second, different ligand into the reaction system can fundamentally alter the resulting architecture. These ancillary ligands, typically N-donor linkers like bipyridines or other bis(imidazole) compounds, can connect pre-formed clusters or chains into higher-dimensional frameworks. acs.orgacs.org For instance, the use of different N-donor linkers with a Co(II) carboxylate system resulted in two different 2D interpenetrating networks, one with 4-fold interpenetration and the other with 2-fold. bohrium.com The size, shape, and flexibility of the ancillary ligand are crucial factors that influence the topology and degree of interpenetration of the final product. acs.org

Influence of Reaction Conditions: Subtle changes in the synthesis environment can lead to significant structural transformations.

Anions: The nature of the counter-anion present in the reaction mixture can dictate the final dimensionality. In one study, solvothermal reactions of Cd(II) with 1H-imidazole-4-carboxylic acid yielded a 1D chain or a 3D network, but the introduction of a sulfate (B86663) (SO₄²⁻) anion transformed both into a 2D layered structure. rsc.org Sulfate ions have also been shown to decorate a 3D framework, suppressing higher-fold interpenetration. acs.org

Solvent: The solvent system is not merely a medium for the reaction. It can participate in the reaction, as seen when the hydrolysis of N,N-dimethylformamide (DMF) generates formate (B1220265) anions that are incorporated into the final structure. acs.org Furthermore, solvent can mediate structural transformations; a 1D or 3D framework was observed to convert into a 2D network when left in a specific water/ethanol solution. rsc.org

Temperature and pH: Reaction temperature and pH are critical parameters. Different temperatures can favor the formation of distinct structures, such as a discrete molecule versus a 1D chain. acs.org The pH affects the deprotonation state of the carboxylic acid and imidazole groups, which in turn changes the ligand's coordination mode and can lead to frameworks with different dimensionalities and topologies. acs.org

| Influencing Factor | Effect on Architecture | Example |

| Ancillary Ligands | Alters topology, dimensionality, and degree of interpenetration. | Different N-donor linkers create varied 2D and 3D Co(II) and Cd(II) frameworks. bohrium.comacs.org |

| Anions | Can be incorporated into the framework, changing dimensionality. | SO₄²⁻ anion transforms 1D/3D Cd(II) frameworks into a 2D structure. rsc.org |

| Solvent | Can mediate structural transformations or participate in the reaction. | Water/ethanol solution mediates transformation of a 3D to a 2D framework. rsc.org |

| Temperature | Can favor the formation of different kinetic or thermodynamic products. | Different temperatures yield a discrete Cu(II) molecule vs. a 1D chain. acs.org |

| pH | Controls the deprotonation state of the ligand, affecting its coordination. | pH adjustment leads to different deprotonation states and varied Mn(II) and Cd(II) structures. acs.org |

Supramolecular Assembly and Crystal Engineering

Role of Hydrogen Bonding in Supramolecular Networks

N-H…O and O-H…O Hydrogen Bond Interactions

The most dominant interactions in the crystal structure of 1H-Imidazole-4-carboxylic acid and its coordination complexes are the strong N-H···O and O-H···O hydrogen bonds. The protonated nitrogen atoms of the imidazole (B134444) ring act as hydrogen bond donors, while the oxygen atoms of the deprotonated carboxylate group serve as acceptors. This donor-acceptor pairing leads to the formation of robust synthons.

In the crystal structure of 1H-Imidazolium-4-carboxylate, these intermolecular N-H···O hydrogen bonds are the principal force linking the zwitterionic molecules together. Similarly, in metal complexes such as those with cobalt(II), zinc(II), and manganese(II), both N-H···O and O-H···O interactions (the latter involving coordinated water molecules) are crucial. researchgate.netnih.govresearchgate.net These interactions connect individual complex units, extending the structure into two-dimensional layers or complex three-dimensional supramolecular networks. researchgate.netresearchgate.net The formation of these extensive hydrogen-bonded networks is a defining feature of the crystal chemistry of this compound. nih.govCurrent time information in Chatham County, US.

C-H…N and C-H…O Hydrogen Bond Interactions

While stronger hydrogen bonds define the primary structure, weaker interactions such as C-H···N and C-H···O hydrogen bonds play a significant role in providing additional stability and influencing the finer details of the molecular packing. iucr.org In related imidazole-carboxylate systems, C-H···O interactions have been observed to link hydrogen-bonded dimers into larger chain structures. iucr.org

Studies on substituted 1-phenyl-1H-imidazole derivatives show that weak C-H···N and C-H···O interactions are common packing motifs. nih.gov For instance, imidazole C-H groups can interact with neighboring carboxylate oxygen atoms or imidazole nitrogen atoms. nih.gov In the crystal structure of a related compound, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a C-H···O bond distance of 3.21 Å has been documented. These weaker bonds, though less energetic than N-H···O bonds, are numerous and collectively contribute to the cohesion and stability of the crystal lattice, acting as crucial secondary forces in the self-assembly process.

Pi-Stacking Interactions in Crystal Lattices

Complementing the hydrogen-bonding framework, π-π stacking interactions between the aromatic imidazole rings are another key feature of the crystal packing of 1H-Imidazole-4-carboxylic acid. These interactions, arising from the alignment of the π-orbitals of adjacent rings, further stabilize the supramolecular assembly. Current time information in Chatham County, US.

In various reported crystal structures, these π-π stacking interactions work in concert with hydrogen bonds to consolidate the three-dimensional network. researchgate.net The planarity of the molecule facilitates this stacking. Current time information in Chatham County, US. Specific centroid-to-centroid distances between stacked imidazole rings have been measured, providing quantitative evidence of their significance.

| System | Centroid-to-Centroid Distance (Å) | Reference |

|---|---|---|

| 1H-Imidazol-3-ium-4-carboxylate | 3.674 (2) | |

| Diaquabis(1H-imidazole-4-carboxylato)zinc(II) | 3.504 (3) | nih.govCurrent time information in Chatham County, US. |

| Diaquabis(1H-imidazole-4-carboxylato)cobalt(II) | 3.4914 (15) and 3.6167 (15) | researchgate.net |

| Diaquabis(1H-imidazole-4-carboxylato)manganese(II) | 3.5188 (15) and 3.6687 (15) | researchgate.net |

Self-Assembly Principles and Controlled Molecular Packing

The crystallization of 1H-Imidazole-4-carboxylic acid is a process of hierarchical self-assembly directed by a combination of non-covalent interactions. The strong, directional N-H···O and O-H···O hydrogen bonds establish the primary connectivity, often forming chains or layers. iucr.org These layers then act as scaffolds that control molecular packing in two dimensions. iucr.org

The weaker C-H···O hydrogen bonds and the more diffuse π-π stacking interactions then govern how these primary structures pack together, dominating the interactions between layers and guiding the assembly into a stable three-dimensional architecture. Current time information in Chatham County, US.iucr.org The interplay between these competing and cooperating interactions allows for a high degree of control over the final solid-state structure. By modifying factors such as solvent or by introducing other molecules for co-crystallization, the balance of these interactions can be shifted, making it possible to engineer crystals with specific packing arrangements and, consequently, specific properties.

Design of Functional Supramolecular Materials

The predictable self-assembly behavior of 1H-Imidazole-4-carboxylic acid makes it a valuable component for the design of functional supramolecular materials. Its ability to form stable complexes with a variety of metal ions has been exploited to create coordination polymers and metal-organic frameworks (MOFs). Current time information in Chatham County, US.mdpi.com These materials are of interest for applications such as gas storage, where the controlled porosity of the framework is essential. mdpi.com

Furthermore, the versatile chemical nature of the imidazole and carboxylic acid groups allows for the modification of material surfaces. For example, 1H-Imidazole-4-carboxylic acid can be used to functionalize dendrimers, thereby altering their surface properties and enhancing their catalytic performance. medchemexpress.com The principles of its self-assembly and its ability to interact with other molecules also form the basis for developing drug co-crystals and designing novel sensor materials. The functionalization of nanoparticles with related imidazole-carboxylic acids to create colorimetric sensors for ions highlights the potential of this molecular system in analytical applications.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations and Quantum Chemical Properties (e.g., Density Functional Theory)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1H-Imidazole-4-carboxylic acid. DFT methods are used to solve the Schrödinger equation for the molecule, providing detailed information about its electronic configuration and related chemical characteristics.

Key quantum chemical properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity. For imidazole (B134444) derivatives, DFT calculations are also employed to determine other properties such as ionization potential, electron affinity, and molecular orbital compositions. These calculations help in understanding the molecule's behavior in chemical reactions and its potential for electron transfer.

For instance, studies on similar imidazole-containing compounds have utilized DFT to analyze their structural parameters and vibrational frequencies, showing good agreement with experimental data. Furthermore, DFT is a common method for calculating acidity constants (pKa) by evaluating the free energies of dissociation in solution, which is crucial for understanding the behavior of 1H-Imidazole-4-carboxylic acid in different pH environments.

Table 1: Representative Quantum Chemical Properties Calculated via DFT

| Property | Description | Significance for 1H-Imidazole-4-carboxylic acid |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates potential sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates potential sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Relates to the molecule's reducing ability. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's oxidizing ability. |

Molecular Dynamics Simulations of 1H-Imidazole-4-carboxylic Acid Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For 1H-Imidazole-4-carboxylic acid, MD simulations provide a dynamic picture of its behavior in various environments, such as in aqueous solution or interacting with biological macromolecules. rdd.edu.iq